molecular formula C22H27NO4S B4078240 N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide

N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide

Cat. No. B4078240
M. Wt: 401.5 g/mol
InChI Key: YUGQFNDJHHQPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a thieno[3,2-d]pyrimidine derivative and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways, including nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also reduces the expression of various pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to inhibit the proliferation of various cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown good stability under various conditions. It has also been found to be relatively non-toxic and has shown good bioavailability. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide. One area of research could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research could be the investigation of the compound's effects on other signaling pathways and enzymes that are involved in the development and progression of diseases. Additionally, further studies could be conducted to explore the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.

Scientific Research Applications

N-benzyl-4-butoxy-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also shown potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-benzyl-4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-2-3-14-27-21-11-9-19(10-12-21)22(24)23(16-18-7-5-4-6-8-18)20-13-15-28(25,26)17-20/h4-12,20H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGQFNDJHHQPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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